(1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazol-5-yl)boronic acid
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Overview
Description
(1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative with a benzotriazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the following steps:
Benzotriazole Formation: The starting material, 1-cyclohexyl-6,7-difluorobenzene, undergoes cyclization to form the benzotriazole core.
Boronic Acid Functionalization: The benzotriazole core is then functionalized with a boronic acid group through a series of reactions involving boronic acid derivatives and appropriate catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.
Substitution: The fluorine atoms on the benzotriazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acid.
Borates: Resulting from further oxidation of boronic esters.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazol-5-yl)boronic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which (1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazol-5-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or probe binding.
Comparison with Similar Compounds
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole: Similar structure but lacks the boronic acid group.
1-Cyclohexyl-6,7-difluorobenzotriazole: Similar structure but different functionalization.
Benzotriazole-based Boronic Acids: Other boronic acids with different substituents on the benzotriazole ring.
Properties
IUPAC Name |
(1-cyclohexyl-6,7-difluorobenzotriazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF2N3O2/c14-10-8(13(19)20)6-9-12(11(10)15)18(17-16-9)7-4-2-1-3-5-7/h6-7,19-20H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYMVNFEBGJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1F)F)N(N=N2)C3CCCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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